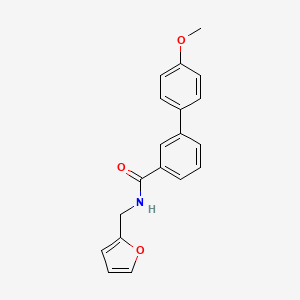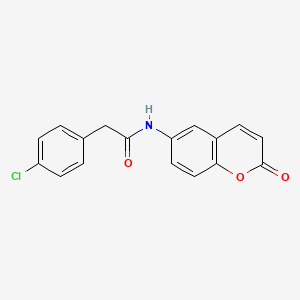![molecular formula C10H8F3N3O2S2 B5760255 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as TFM-MSA and is synthesized through a specific method.
Applications De Recherche Scientifique
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties and has been used as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a pesticide and herbicide.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in cells. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have herbicidal and pesticidal effects by inhibiting the activity of certain enzymes in plants.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide in lab experiments include its antimicrobial, anticancer, herbicidal, and pesticidal properties. However, there are also limitations to using this compound. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. Additionally, it may have off-target effects on other cellular processes.
Orientations Futures
There are several future directions for research on 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide. One direction is to further investigate its potential use as an antimicrobial agent and explore its efficacy against different types of bacteria and fungi. Another direction is to study its potential use in cancer treatment and explore its mechanism of action in more detail. Additionally, further research can be done to explore its potential use as a pesticide and herbicide and investigate its effects on non-target organisms.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with methanesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through various methods such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S2/c11-10(12,13)8-14-15-9(19-8)16-20(17,18)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWOLFQLTPRWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)

![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)


